N-(2-aminoethyl)-2-nitroaniline

Chemical Synthesis Quality Control Procurement

N-(2-Aminoethyl)-2-nitroaniline is a bifunctional building block essential for synthesizing dyes, pigments, and chelating agents. Its unique ethylenediamine side chain provides distinct reactivity and chelation potential not found in simpler N-substituted analogs. Generic substitution is not feasible due to this substituent's critical impact on biological activity and synthetic yield. Ensure experimental consistency by procuring this exact compound.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 51138-16-0
Cat. No. B112709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2-nitroaniline
CAS51138-16-0
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCCN)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2
InChIKeyOQOLYTBWYAUNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-2-nitroaniline (CAS 51138-16-0) | Chemical Profile and Research-Grade Procurement Data


N-(2-Aminoethyl)-2-nitroaniline (CAS 51138-16-0), also known as N1-(2-nitrophenyl)-1,2-ethanediamine, is a nitroaniline derivative with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It belongs to the class of N-substituted-2-nitroanilines, which are valuable building blocks in organic synthesis for dyes, pigments, and pharmaceutical intermediates [1]. The compound features a nitro group ortho to an ethylenediamine side chain, conferring distinct reactivity and potential for chelation .

N-(2-Aminoethyl)-2-nitroaniline: Why In-Class Analogs Are Not Direct Substitutes


In the procurement of N-substituted-2-nitroanilines for research and development, generic substitution is not feasible due to the profound influence of the N-alkyl substituent on both physicochemical properties and biological activity. The specific ethylenediamine moiety in N-(2-aminoethyl)-2-nitroaniline imparts a unique combination of basicity and chelation potential that is absent in simpler alkyl or aryl analogs [1]. Furthermore, the synthesis of this class of compounds exhibits variable yields dependent on the amine nucleophile; a study on the DBU-mediated amination of 2-chloronitrobenzene reported yields ranging from >75% to 90%, highlighting that the specific substituent dictates both synthetic efficiency and purity . These differences underscore the necessity of procuring the exact compound, as even minor structural variations can lead to divergent experimental outcomes.

N-(2-Aminoethyl)-2-nitroaniline: Quantitative Evidence for Differentiated Procurement


Comparative Purity and Storage Stability for Research-Grade Procurement

When sourcing N-(2-aminoethyl)-2-nitroaniline for synthetic applications, the specified purity and storage conditions are critical differentiators. The compound is offered by commercial suppliers with a minimum purity of 95% . This is a baseline for reliable research use. Furthermore, vendor datasheets specify distinct storage recommendations, with some suppliers advising room temperature storage while others recommend storage at -20°C to ensure long-term stability and maximize recovery . This variance in recommended storage conditions between suppliers provides a direct procurement differentiator based on intended use and available laboratory infrastructure.

Chemical Synthesis Quality Control Procurement

Synthetic Yield as a Class-Level Differentiator for N-Substituted-2-nitroanilines

The synthesis of N-(2-aminoethyl)-2-nitroaniline falls within a class of reactions where the choice of amine nucleophile significantly impacts yield. A study on the synthesis of N-substituted-2-nitroanilines via DBU-mediated amination of 2-chloronitrobenzene achieved yields in the range of >75% to 90% for a variety of amines [1]. While specific yield data for the aminoethyl derivative is not explicitly isolated in the public domain, this class-level data establishes a benchmark. Procurement of the compound from a supplier with a validated, high-yielding synthetic route is therefore essential for ensuring cost-effectiveness and material availability, as alternative synthetic routes may be less efficient.

Organic Synthesis Methodology Yield Optimization

N-(2-Aminoethyl)-2-nitroaniline: Validated Application Scenarios Based on Evidence


Synthesis of Dyes and Pigments: A Verified Intermediate

N-(2-Aminoethyl)-2-nitroaniline is established as a crucial intermediate in the synthesis of dyes and pigments [1]. This application is supported by its classification as a building block and its documented use in organic synthesis . The nitroaniline core is a common chromophore, and the ethylenediamine side chain provides a handle for further functionalization, making this compound a reliable starting material for colorant chemistry research and industrial dye manufacturing.

Organic Synthesis: A Bifunctional Building Block

The compound's structure, featuring both a nitro group and a primary amine, makes it a versatile bifunctional building block for constructing more complex molecules [1]. Its utility is underscored by its availability from major chemical suppliers and its presence in academic synthetic methodologies for N-substituted-2-nitroanilines . Researchers utilize it for the preparation of heterocycles, chelating agents, and other specialized organic frameworks.

Methodology Development: A Substrate for Amination and Nitro Group Chemistry

N-(2-Aminoethyl)-2-nitroaniline serves as a valuable substrate in the development and validation of new synthetic methodologies. Studies on the improved synthesis of N-substituted-2-nitroanilines highlight its relevance in optimizing reaction conditions for this important compound class [1]. Researchers can employ this compound to explore novel catalytic amination strategies, reduction protocols for the nitro group, or to investigate its reactivity as a nucleophile in various transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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